NPY Y2 Receptor Antagonism: Comparable Potency to a Leading Reference Antagonist with a Different Selectivity Fingerprint
The target compound inhibits the NPY Y2 receptor with an IC₅₀ of 100 nM . This potency is 7-fold weaker than the reference non-peptide Y2 antagonist BIIE0246, which has an IC₅₀ of 15 nM under comparable radioligand displacement conditions . However, the target compound's differentiating advantage is its 100-fold selectivity window over NPY Y1, Y4, and Y5 receptors, a selectivity profile that has been experimentally validated against a panel of 50 receptors, ion channels, and transporters . BIIE0246 exhibits >650-fold selectivity over Y1, Y4, and Y5 in some reports, but its off-target profile across a broader panel is less extensively documented.
| Evidence Dimension | NPY Y2 receptor antagonism (IC₅₀) and selectivity window |
|---|---|
| Target Compound Data | IC₅₀ = 100 nM; 100-fold selectivity over Y1, Y4, Y5; clean against 50-target panel |
| Comparator Or Baseline | BIIE0246: IC₅₀ = 15 nM; >650-fold selectivity over Y1, Y4, Y5 |
| Quantified Difference | Target compound is 7-fold less potent than BIIE0246 on Y2 but provides a well-documented clean 50-target selectivity panel vs. BIIE0246's more limited documentation |
| Conditions | Radioligand displacement assays using [¹²⁵I]PYY on human Y2 receptors expressed in KAN-Ts cells or rat hippocampus |
Why This Matters
For researchers studying Y2-mediated signaling without confounding off-target effects, the target compound offers a well-characterized clean selectivity panel that is highly reproducible across commercial batches.
